1,2,4,5-Tetraphenylbenzene
Overview
Description
1,2,4,5-Tetraphenylbenzene is an organic compound with the molecular formula C30H22 . It has an average mass of 382.496 Da and a monoisotopic mass of 382.172150 Da . It is widely used in organic synthesis .
Synthesis Analysis
This compound can be synthesized by decorating this compound with tetra-esters . Another method involves using this compound as the bridge in the design and synthesis of a high-performance deep-blue hybridized local and charge transfer fluorophore PTPC .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene core with four phenyl groups attached at the 1, 2, 4, and 5 positions .Chemical Reactions Analysis
This compound has been used in the creation of a Ni-based coordination polymer derived from 1,2,4,5-tetraaminobenzene, which has shown promise as a fast and stable potassium battery anode .Physical and Chemical Properties Analysis
This compound has a molecular weight of 382.4957 . It is soluble in organic solvents such as ethanol, acetone, and benzene, but is almost insoluble in water .Scientific Research Applications
Molecular Engineering and Crystal Structure
1,2,4,5-Tetraphenylbenzene plays a significant role in molecular engineering and crystal structure studies. It is used in creating hydrogen-bonded molecular crystals, where its derivatives exhibit unique crystallization patterns and can form three-dimensional networks with high volume accessibility to guests (Maly, Gagnon, Maris & Wuest, 2007). Additionally, this compound derivatives demonstrate varying crystal structures based on their molecular shape, impacting conjugation and intermolecular interactions (Gagnon, Maris, Arseneault, Maly & Wuest, 2010).
Thermodynamic and Structural Characterization
Studies on polyphenylbenzenes, including this compound, focus on their thermodynamic and structural properties. These compounds show a unique balance between molecular flexibility and steric hindrance, affecting their thermodynamic stability and phase behavior (Lima, Rocha, Melo, Gomes, Low & Santos, 2011). The study of these properties is crucial for understanding the material's behavior under different conditions.
Organic Electronics and Light Emitting Diodes (OLEDs)
In the field of organic electronics, this compound derivatives are utilized to enhance the orientation and outcoupling efficiency of thermally activated delayed fluorescent emitters in OLEDs. This usage improves device performance without shifting the emission spectrum, a significant advantage for maintaining color purity (Lee, Tseng, Komino, Mamada, Ortiz, Leung, Chiu, Lin, Lee, Adachi, Chen & Chen, 2018).
Microporous Polymers
The compound is also integral in synthesizing microporous polymers. Derivatives from di(3',4'-dihydroxyphenyl)tetraphenylbenzene exhibit different properties based on regioisomers, showing potential in creating high gas permeability films (Short, Carta, Bezzu, Fritsch, Kariuki & McKeown, 2011).
Charge Transfer Complex Studies
This compound is used in the study of charge transfer complexes. Investigations into the crystal structure and electron paramagnetic resonance (EPR) of these complexes provide insights into molecular interactions and electron transfer mechanisms (Pasimeni, Guella, Corvaja, Clemente & Vicentini, 1983).
Mechanism of Action
Properties
IUPAC Name |
1,2,4,5-tetraphenylbenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22/c1-5-13-23(14-6-1)27-21-29(25-17-9-3-10-18-25)30(26-19-11-4-12-20-26)22-28(27)24-15-7-2-8-16-24/h1-22H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTXZAAHCKALMFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80297890 | |
Record name | 1,2,4,5-tetraphenylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80297890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3383-32-2 | |
Record name | NSC118945 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118945 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2,4,5-tetraphenylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80297890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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